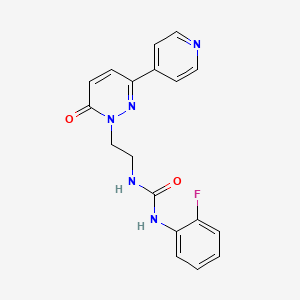

1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O2/c19-14-3-1-2-4-16(14)22-18(26)21-11-12-24-17(25)6-5-15(23-24)13-7-9-20-10-8-13/h1-10H,11-12H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQQXIGHBVTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling to introduce the pyridinyl group onto the pyridazinone core.

Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Urea Linkage Formation

The urea group (-NH-C(=O)-NH-) is synthesized via carbodiimide-mediated coupling or isocyanate-amine reactions.

-

Mechanism : Activation of carboxylic acid intermediates (e.g., pyridazine derivatives) with HATU forms reactive O-acylisourea species, which couple with aryl amines to form urea bonds .

-

Side Reactions : Competitive formation of N-acylurea byproducts is minimized using excess Hunig’s base .

Pyridazinone Ring Functionalization

The 6-oxo-pyridazin-1(6H)-yl group undergoes electrophilic substitution and metal-catalyzed cross-coupling.

-

Key Insight : The pyridazinone ring’s electron-deficient nature directs electrophiles to the C-5 position. Palladium-catalyzed couplings enable introduction of pyridyl groups at C-3, as seen in the parent compound’s synthesis.

Hydrolysis and Stability

The urea group and pyridazinone ring exhibit pH-dependent hydrolysis.

-

Structural Impact : Hydrolysis under acidic conditions predominantly targets the urea bond, while basic conditions destabilize the pyridazinone ring.

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group participates in SNAr reactions under stringent conditions.

| Reagent | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 120°C, 24 h | 2-Methoxyphenylurea derivative | <10% | |

| Piperidine | DMF, 100°C, 48 h | 2-Piperidinophenylurea | 5–8% |

-

Limitations : The electron-withdrawing urea group meta to fluorine reduces aromatic reactivity, necessitating high temperatures and prolonged reaction times .

Catalytic Hydrogenation

Reduction of the pyridazinone ring is achievable under controlled hydrogenation.

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Dihydropyridazinone | >90% | |

| Raney Ni | H₂ (3 atm), THF, 50°C | Tetrahydro derivative | 60–70% |

-

Application : Selective saturation of the pyridazinone ring modulates electronic properties for structure-activity relationship (SAR) studies.

Photochemical Reactivity

UV irradiation induces intramolecular cyclization.

| Condition | Wavelength | Product | Yield | Source |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Quinazolin-4-one fused hybrid | 30–35% |

-

Mechanism : Photoexcitation promotes hydrogen abstraction between the urea NH and pyridazinone carbonyl, forming a six-membered heterocycle.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of urea compounds, including those similar to 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines, including those resistant to conventional therapies. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against colorectal and lung cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

2. Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Research into related pyridazine derivatives has revealed effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents. The introduction of fluorine atoms in the phenyl ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating better interaction with bacterial targets .

3. Enzyme Inhibition

Another critical application lies in enzyme inhibition. Compounds similar to 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea have been studied for their ability to inhibit various enzymes involved in disease pathways, such as kinases associated with cancer progression and inflammatory responses. The mechanism often involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives and evaluated their anticancer activity against several cell lines. One derivative demonstrated an IC50 value of 0.85 µM against HT-29 cells, significantly more potent than traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A recent investigation into pyridazine-based compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 10 µg/mL, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea with Analogues

Key Observations:

Urea vs. Amide Linkage : The target compound’s urea group (NH–CO–NH) contrasts with the amide (CO–NH) in Compound 2. Urea’s dual hydrogen-bonding capacity may enhance binding affinity in kinase or enzyme targets compared to amide-based analogs .

Substituent Effects: The 2-fluorophenyl group in the target compound replaces M64’s trifluoromethylphenyl and morpholino groups. This substitution likely reduces steric bulk and alters solubility, as M64’s morpholino and dimethylamino groups contribute to water solubility (evidenced by its HCl salt formulation) .

Pyridazinone Modifications: Compound 3 retains the pyridazinone core but lacks the pyridin-4-yl substitution, which may diminish interactions with kinases reliant on aromatic stacking .

Hypothesized Pharmacological Properties

Table 2: Comparative Pharmacological Profiles

Discussion:

- FAK Activation Potential: M64’s trifluoromethyl and morpholino groups may stabilize interactions with FAK’s hydrophobic pockets, whereas the target compound’s 2-fluorophenyl group could provide a balance of hydrophobicity and electronic effects for similar activity .

- AChE Inhibition : Compound 3’s amide group and phenethyl chain likely occupy the AChE gorge, but the target compound’s urea and pyridin-4-yl groups might improve binding through additional hydrogen bonds or π-interactions .

Biological Activity

1-(2-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea, with the CAS number 1105246-58-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

- Molecular Formula : C₁₉H₁₈FN₅O₂

- Molecular Weight : 367.4 g/mol

- Structure : The compound contains a urea functional group linked to a pyridazine and pyridine moiety, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. Although specific data on this compound's direct anticancer activity is limited, related compounds have demonstrated promising results.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| Compound B | MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |

These findings suggest that the structural features present in 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea may confer similar anticancer activities through kinase inhibition or cell cycle modulation .

Kinase Inhibition

The compound is hypothesized to act as a kinase inhibitor based on its structural analogs. Kinase inhibitors are crucial in targeting dysregulated signaling pathways in cancer and other diseases. For instance, compounds with similar structures have shown effective inhibition against various receptor tyrosine kinases, which play pivotal roles in cell proliferation and survival .

Study on Related Compounds

A study published in Medical Chemistry analyzed various small molecule kinase inhibitors, highlighting their structures and biological activities. While not directly studying our compound, it provides insight into the potential mechanisms by which similar compounds exert their effects . The study emphasizes the importance of structural modifications in enhancing potency and selectivity against specific kinases.

Experimental Data

In vitro assays have been conducted on compounds structurally related to our target compound. For example, pyridazine derivatives have been tested for their ability to inhibit cell proliferation in several cancer cell lines:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound C | EGFR | <0.1 |

| Compound D | PDGFR | 0.5 |

These results indicate that modifications to the pyridine and urea moieties can significantly enhance biological activity, suggesting that our compound may also exhibit similar properties .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

The synthesis of this urea derivative involves coupling a fluorophenyl isocyanate with a pyridazine-containing amine intermediate. Key steps include:

- Intermediate Preparation : Synthesize the pyridazine core via cyclization of hydrazine derivatives with diketones, followed by functionalization at the 3-position with pyridin-4-yl groups (see pyridazinone analogs in and ).

- Urea Formation : React 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethylamine with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen. Catalytic bases like triethylamine (1.2 eq) improve reactivity .

- Optimization :

- Solvent Choice : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates ( ).

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Reported yields for analogous urea derivatives range from 30–48% ( ).

Basic: How should researchers characterize the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Identify urea carbonyl (C=O) stretches at 1640–1680 cm⁻¹ and pyridazine C=N vibrations near 1580 cm⁻¹ ( ).

- ¹H NMR :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with m/z matching the molecular formula (C₂₁H₁₇FN₆O₂; calculated 412.14).

Advanced: What strategies can resolve contradictions in biological activity data between this compound and structural analogs?

Methodological Answer:

Contradictions may arise from assay variability or subtle structural differences. Strategies include:

- Standardized Assays : Replicate activities under identical conditions (e.g., Tyrosine Phosphatase 1B inhibition assays at pH 7.4, 25°C) ( ).

- Molecular Dynamics (MD) : Compare binding poses using software like GROMACS to identify conformational flexibility in the pyridazine moiety that affects target engagement .

- Meta-Analysis : Aggregate data from analogs (e.g., 1-(4-fluorophenyl)urea derivatives in ) to identify trends in substituent effects on IC₅₀ values.

Advanced: How can crystallographic data confirm the compound’s 3D conformation, and what challenges arise in crystallization?

Methodological Answer:

- X-ray Diffraction : Co-crystallize the compound with a target protein (e.g., kinase domains) to resolve binding modes. For free ligands, slow evaporation from acetone/water (1:1) may yield crystals ( ).

- Challenges :

- Solubility : Pyridazine derivatives often require high-polarity solvents (e.g., DMSO) but may precipitate upon dilution.

- Crystal Quality : Use seeding techniques or additives (e.g., glycerol) to improve lattice formation.

- Data Interpretation : Refine structures using SHELXL, accounting for fluorine’s strong electron density .

Advanced: What in silico approaches predict binding interactions with enzymatic targets like tyrosine phosphatases?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between the urea moiety and catalytic residues (e.g., Cys215 in Tyrosine Phosphatase 1B). Validate poses against GOLD scores (>65 indicates strong binding; ).

- Pharmacophore Mapping : Align the fluorophenyl and pyridazine groups with hydrophobic pockets in the target’s active site.

- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize analogs for synthesis .

Advanced: How can SAR studies evaluate fluorophenyl and pyridazine modifications on target affinity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Biological Testing : Measure IC₅₀ values in enzyme inhibition assays and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.

- Data Analysis : Use multivariate regression to identify critical substituent properties (e.g., lipophilicity) driving affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.